
3-(Phenylmethanesulfinyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylmethanesulfinyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a phenylmethanesulfinyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylmethanesulfinyl)propanoic acid can be achieved through several methods. One common approach involves the condensation of phenylphosphonous dichloride with acrylic acid, followed by hydrolysis and oxidation steps . Another method includes the reaction of benzyl propanoic acid with amalgamated zinc, followed by oxidation with concentrated sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phenylmethanesulfinyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Phenylmethanesulfinyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Phenylmethanesulfinyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as aspartate aminotransferase and aromatic-amino-acid aminotransferase, which play roles in metabolic processes . Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Phenylsulfonyl)propanoic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-Phenylpropanoic acid: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
3-(Hydroxyphenylphosphinyl)propanoic acid: Contains a hydroxyphenylphosphinyl group, offering different chemical properties and applications.
Uniqueness
3-(Phenylmethanesulfinyl)propanoic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
6058-80-6 |
|---|---|
Molekularformel |
C10H12O3S |
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
3-benzylsulfinylpropanoic acid |
InChI |
InChI=1S/C10H12O3S/c11-10(12)6-7-14(13)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) |
InChI-Schlüssel |
BQGYEWHKOUNPSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12002022.png)
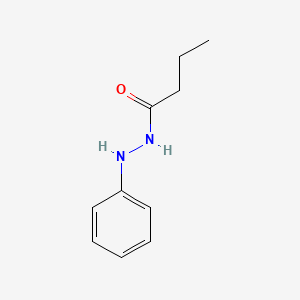


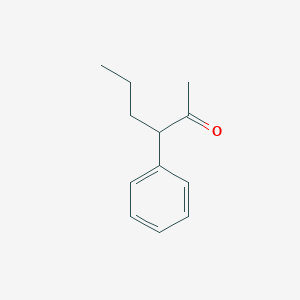
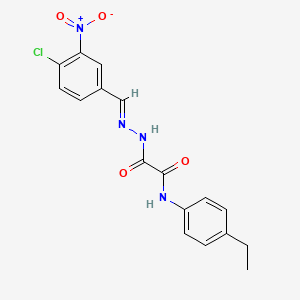
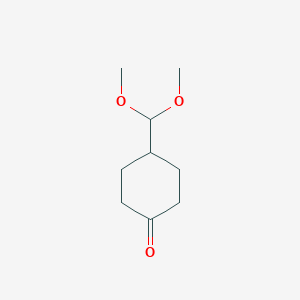
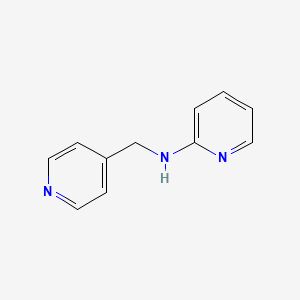

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002092.png)
![Ethyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12002096.png)
![3-{(2E)-2-[(2E)-2-(phenylimino)ethylidene]-1,3-thiazolidin-3-yl}-1-propanesulfonic acid](/img/structure/B12002102.png)
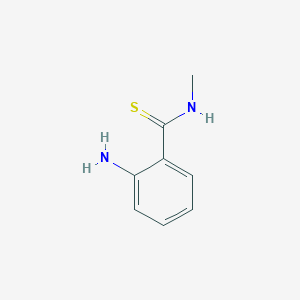
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12002116.png)
